2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
4,5-Dihydro-2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a hydroxypropyl group and a methoxyphenyl group. It has garnered interest in various fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Substitution Reactions: The hydroxypropyl and methoxyphenyl groups are introduced through substitution reactions. These reactions often require specific catalysts and controlled conditions to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring consistent quality and yield.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyridazinone ring or other substituents.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified pyridazinone derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dihydro-2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-2-(3-hydroxypropyl)-6-phenyl-3(2H)-pyridazinone: Lacks the methoxy group, which may alter its biological activity.
4,5-Dihydro-2-(3-hydroxypropyl)-6-(4-chlorophenyl)-3(2H)-pyridazinone: Contains a chlorine substituent instead of a methoxy group, potentially affecting its reactivity and applications.
Uniqueness
4,5-Dihydro-2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone is unique due to the presence of both hydroxypropyl and methoxyphenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C14H18N2O3/c1-19-12-5-3-11(4-6-12)13-7-8-14(18)16(15-13)9-2-10-17/h3-6,17H,2,7-10H2,1H3 |
InChI Key |
PHVAXNKQQBUDSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)CC2)CCCO |
Origin of Product |
United States |
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